XLogP3 Lipophilicity Advantage Over the 4-Methyl Analog
The 4-ethyl substituent confers higher computed lipophilicity compared with the 4-methyl analog. Specifically, 3,5-dibromo-4-ethylbenzoic acid exhibits an XLogP3 of 3.6 [1], whereas 3,5-dibromo-4-methylbenzoic acid (CAS 67973-32-4) has an XLogP3 of 3.2 . This difference of 0.4 log units is meaningful for membrane permeability predictions and compound solubility profiling in medicinal chemistry programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 3,5-Dibromo-4-methylbenzoic acid; XLogP3 = 3.2 |
| Quantified Difference | Δ XLogP3 = +0.4 (target more lipophilic) |
| Conditions | XLogP3 prediction algorithm (PubChem-derived); same computational method applied to both compounds |
Why This Matters
Higher lipophilicity can improve membrane permeability of derived drug candidates, but must be balanced against solubility; the 0.4 log unit difference is sufficient to alter ADME predictions and should be considered when selecting a building block for lead optimization.
- [1] Kuujia.com. Cas no 1803601-91-3 (3,5-Dibromo-4-ethylbenzoic acid) — Computed Properties, XLogP3: 3.6. Available at: https://www.kuujia.com/cas-1803601-91-3.html (accessed 2026-04-28). View Source
